N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine
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Overview
Description
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: is a complex organophosphorus compound. This compound is characterized by its unique triazaphosphinine ring structure, which includes a phosphorus atom bonded to nitrogen and carbon atoms. The presence of multiple methyl groups and a trichloromethyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine typically involves the following steps:
Formation of the Triazaphosphinine Ring: This can be achieved through the cyclization of appropriate precursors, such as phosphine derivatives and azides, under controlled conditions.
Introduction of Substituents: The phenyl and trichloromethyl groups can be introduced through substitution reactions, often using reagents like phenyl halides and trichloromethylating agents.
Methylation: The methyl groups are typically introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or trichloromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halides, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield phosphine oxides.
Reduction: Can produce phosphines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine has several scientific research applications, including:
Chemistry: Used as a reagent or catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N2,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine involves its interaction with molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell function and behavior.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression or DNA damage.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: Lacks the trichloromethyl group.
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: Lacks the phenyl group.
Uniqueness
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine is unique due to the presence of both phenyl and trichloromethyl groups, which contribute to its distinct chemical properties and reactivity
Properties
IUPAC Name |
2-N,2-N,2-N',2-N'-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-2,4,6-triene-2,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3N5P/c1-20(2)22(21(3)4)18-11(10-8-6-5-7-9-10)17-12(19-22)13(14,15)16/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMBQPFRINGCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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